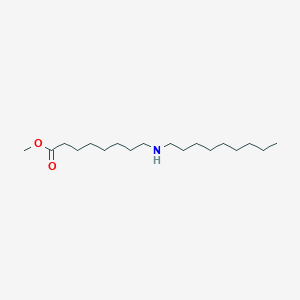
Methyl 8-(nonylamino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(nonylamino)octanoate is an organic compound belonging to the class of esters It is characterized by the presence of a methyl ester group and a nonylamino group attached to an octanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(nonylamino)octanoate typically involves the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Octanoic acid+Methanol→Methyl octanoate+Water
Subsequently, the methyl octanoate undergoes a nucleophilic substitution reaction with nonylamine to form this compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and optimizing reaction parameters such as temperature, pressure, and catalyst concentration. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(nonylamino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the nonylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield octanoic acid and nonylamine, while reduction can produce octanol and nonylamine.
Scientific Research Applications
Methyl 8-(nonylamino)octanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Methyl 8-(nonylamino)octanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in lipid metabolism, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl octanoate: Similar in structure but lacks the nonylamino group.
Nonylamine: Contains the nonylamino group but lacks the ester functionality.
Octanoic acid: The parent acid from which Methyl 8-(nonylamino)octanoate is derived.
Uniqueness
This compound is unique due to the presence of both the ester and nonylamino groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Properties
CAS No. |
141446-70-0 |
|---|---|
Molecular Formula |
C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
methyl 8-(nonylamino)octanoate |
InChI |
InChI=1S/C18H37NO2/c1-3-4-5-6-7-10-13-16-19-17-14-11-8-9-12-15-18(20)21-2/h19H,3-17H2,1-2H3 |
InChI Key |
ONGZGJQQXURCGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


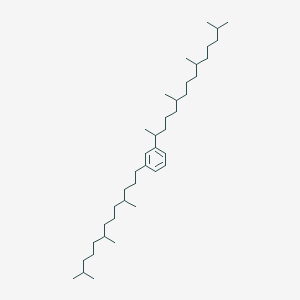
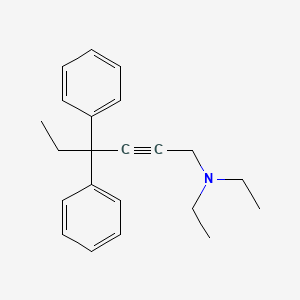
![[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14271795.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate](/img/structure/B14271799.png)
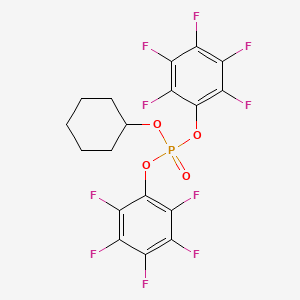

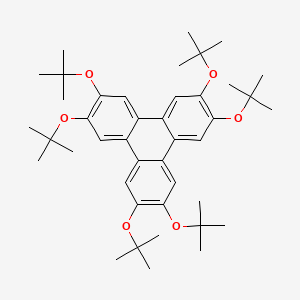
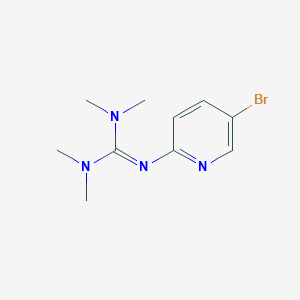
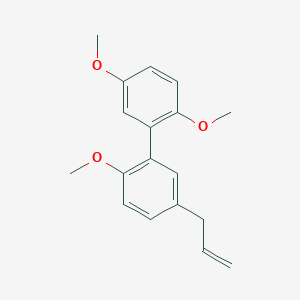
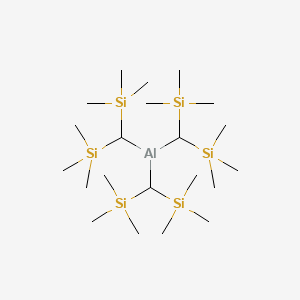

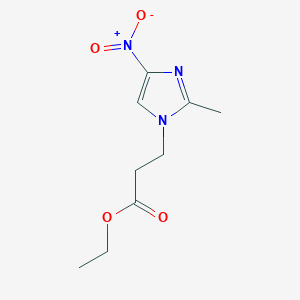
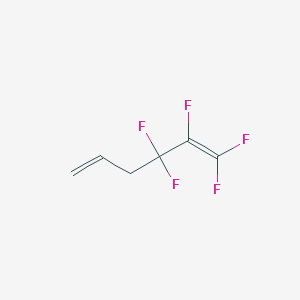
![6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate](/img/structure/B14271849.png)
